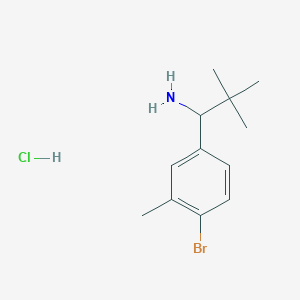
1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H19BrClN and its molecular weight is 292.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
The compound may influence several biochemical pathways, depending on its targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could alter the rate of these reactions and thus the levels of various metabolites in the body .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it influences. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme temperatures or pH levels could affect the compound’s structure and thus its ability to interact with its targets .
生物活性
1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound classified as a substituted phenylamine, with the molecular formula C12H18BrN⋅HCl and a CAS number of 1909319-01-2. This compound exhibits unique structural features that may confer significant biological activity, particularly in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The compound possesses a bromo substituent on the aromatic ring and a branched amine structure, which are critical for its interaction with biological targets. The molecular weight of the compound is approximately 292.64 g/mol, and it is primarily utilized in research settings to explore its therapeutic potential.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1909319-01-2 |
| Molecular Formula | C12H19BrClN |
| Molecular Weight | 292.64 g/mol |
Biological Activity
While specific biological activity data for this compound is currently limited, related compounds often demonstrate notable pharmacological effects. Here are some potential activities based on structural analogs:
Potential Pharmacological Effects:
- Antidepressant Activity: Compounds with similar structures have been investigated for their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.
- Antitumor Activity: Some analogs have shown efficacy against various cancer cell lines, indicating potential for further research in oncology.
- Antimicrobial Properties: Certain substituted phenylamines exhibit activity against bacterial strains, suggesting that this compound may also possess antimicrobial characteristics.
The biological mechanisms through which this compound may exert its effects include:
- Receptor Interaction: Similar compounds often act on neurotransmitter receptors (e.g., serotonin receptors), influencing mood and behavior.
- Enzyme Inhibition: Some derivatives inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Cell Signaling Pathways: The compound may engage in signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Research into compounds structurally related to this compound has provided insights into its potential biological activities:
- Antitumor Studies: A study demonstrated that phenylamine derivatives inhibited the growth of A549 lung cancer cells with IC50 values ranging from 200 to 400 µM, suggesting that modifications can enhance potency .
- Neuropharmacological Research: Compounds similar to this amine have been evaluated for their antidepressant effects in animal models, showing promising results in increasing serotonin levels .
- Antibacterial Activity: Related structures were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the need for further investigation into the antibacterial properties of this compound .
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future studies include:
- In vitro and In vivo Testing: Conducting comprehensive pharmacological studies to determine the efficacy and safety profile.
- Structure-Activity Relationship (SAR) Studies: Investigating how variations in structure affect biological activity.
- Mechanistic Studies: Elucidating the specific pathways through which this compound exerts its effects.
特性
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN.ClH/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4;/h5-7,11H,14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHMBKKNSGMCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)(C)C)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













